molecular formula C18H18N2O3 B14525646 3-[2-(3,4-Dimethoxyphenyl)ethyl]quinazolin-4-one CAS No. 62787-40-0

3-[2-(3,4-Dimethoxyphenyl)ethyl]quinazolin-4-one

Cat. No.: B14525646
CAS No.: 62787-40-0
M. Wt: 310.3 g/mol
InChI Key: DGDNNUVSGKDIOM-UHFFFAOYSA-N
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Description

3-[2-(3,4-Dimethoxyphenyl)ethyl]quinazolin-4-one is a compound belonging to the quinazolinone family, which is known for its diverse biological activities. Quinazolinones are nitrogen-containing heterocycles that have been extensively studied for their pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3,4-Dimethoxyphenyl)ethyl]quinazolin-4-one can be achieved through various methods. One common approach involves the Pictet–Spengler reaction, where 3-amino-2-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4(3H)-one reacts with carbonyl compounds in acidic media . This method provides good yields and is widely used in the preparation of quinazolinone derivatives.

Industrial Production Methods

Industrial production of quinazolinone derivatives often involves the use of high-throughput synthesis techniques, such as microwave-assisted reactions and metal-catalyzed reactions . These methods allow for the efficient and scalable production of quinazolinone compounds, making them suitable for large-scale applications.

Mechanism of Action

The mechanism of action of 3-[2-(3,4-Dimethoxyphenyl)ethyl]quinazolin-4-one involves its interaction with specific molecular targets and pathways:

Properties

CAS No.

62787-40-0

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-one

InChI

InChI=1S/C18H18N2O3/c1-22-16-8-7-13(11-17(16)23-2)9-10-20-12-19-15-6-4-3-5-14(15)18(20)21/h3-8,11-12H,9-10H2,1-2H3

InChI Key

DGDNNUVSGKDIOM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C=NC3=CC=CC=C3C2=O)OC

Origin of Product

United States

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